molecular formula C27H42O3 B1200355 3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol CAS No. 6634-39-5

3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol

Cat. No. B1200355
CAS RN: 6634-39-5
M. Wt: 414.6 g/mol
InChI Key: OPESDBSJPSZDIT-PJZCFIFPSA-N
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Description

3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol is a steroid. It derives from a hydride of an estrane.

Scientific Research Applications

Synthesis and Conformation

Research has explored the synthesis and conformation of various diols in the 3-methoxy-13α-estra-1,3,5(10)-triene series, which includes compounds similar to 3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol. These studies have focused on understanding the stereochemical outcomes of various reactions and the preferred conformations of these compounds (Schwarz et al., 2003).

Molecular Structure Studies

Investigations into the molecular structure of derivatives of estrone, which include 3-methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol, have been conducted. These studies aim to understand the chemical transformations and structural characteristics of these compounds (Baranovsky et al., 2008).

Addition Reactions

Research has also been done on the addition reactions at the 16(17) double bond of similar compounds, providing insights into the stereochemistry and potential for synthesizing new trienes for biological and conformational investigations (Mernyák et al., 2003).

Epoxidation and cis-Hydroxylation Studies

Studies on epoxidation and cis-hydroxylation of related compounds have been conducted to understand the directing effects and stereoselectivity of these reactions. These insights are vital for developing new synthetic pathways and understanding the reactivity of these compounds (Bull & Kaiser, 1994).

Antiproliferative Activities

Research into the antiproliferative activities of different isomers of 3-methoxy- and 3-benzyloxyestra-1,3,5(10)-trienes, which are structurally related to the compound , has been conducted. These studies aim to understand the potential therapeutic applications of these compounds in treating various cancers (Kiss et al., 2019).

properties

CAS RN

6634-39-5

Product Name

3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

(8R,9S,13S,14S,16S,17R)-3-methoxy-13-methyl-16-octyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C27H42O3/c1-4-5-6-7-8-9-15-27(29)18-24-23-12-10-19-17-20(30-3)11-13-21(19)22(23)14-16-26(24,2)25(27)28/h11,13,17,22-25,28-29H,4-10,12,14-16,18H2,1-3H3/t22-,23-,24+,25-,26+,27+/m1/s1

InChI Key

OPESDBSJPSZDIT-PJZCFIFPSA-N

Isomeric SMILES

CCCCCCCC[C@@]1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)OC)O

SMILES

CCCCCCCCC1(CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)OC)O

Canonical SMILES

CCCCCCCCC1(CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol
Reactant of Route 2
3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol
Reactant of Route 3
3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol
Reactant of Route 4
3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol
Reactant of Route 5
3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol
Reactant of Route 6
Reactant of Route 6
3-Methoxy-16-octylestra-1,3,5(10)-triene-16beta,17beta-diol

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